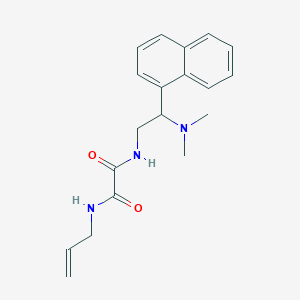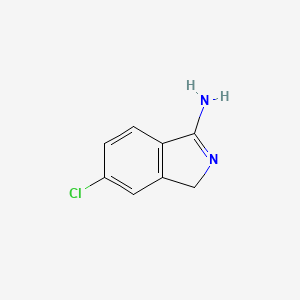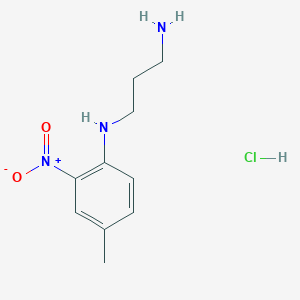![molecular formula C22H21FN6OS B2861538 4-({2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}硫)-1-甲基[1,2,4]三唑并[4,3-a]喹喔啉 CAS No. 1358919-73-9](/img/structure/B2861538.png)
4-({2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}硫)-1-甲基[1,2,4]三唑并[4,3-a]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazole ring, and a quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenyl group is likely to contribute to the overall polarity of the molecule, while the piperazine, triazole, and quinoxaline rings may contribute to its three-dimensional shape .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions with electrophiles, while the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its polarity, affecting its solubility in various solvents .科学研究应用
Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis and chemotherapy. ENT inhibitors are typically selective for ENT1, but this compound shows a novel selectivity towards ENT2 . This could lead to the development of new drugs that target ENT2 with higher specificity, potentially improving the efficacy of nucleoside-based therapies.
Antibacterial Activity
Triazoloquinoxaline derivatives have shown promise in combating infectious diseases. They have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated moderate to good antibacterial activities, comparable to first-line antibacterial agents like ampicillin . This suggests a potential application in developing new antimicrobial agents.
Cancer Research
Compounds related to triazoloquinoxaline have been evaluated for their efficacy against various cancer cell lines. They have been found to inhibit the growth of cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These compounds also show inhibitory activity against c-Met kinase, which is involved in cancer cell growth and survival .
Structure-Activity Relationship (SAR) Studies
The compound’s structure has been analyzed to understand its activity profile. SAR studies help in identifying which modifications in the compound’s structure can enhance or reduce its biological activity. This is crucial for the rational design of more potent and selective drugs .
Breast Cancer Cell Viability
Studies have indicated that certain thiouracil amides, which share structural similarities with triazoloquinoxaline derivatives, significantly reduce the viability of breast cancer cells. This points to a potential application in the development of new therapeutic agents for breast cancer treatment .
安全和危害
未来方向
属性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6OS/c1-15-25-26-21-22(24-18-4-2-3-5-19(18)29(15)21)31-14-20(30)28-12-10-27(11-13-28)17-8-6-16(23)7-9-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMHTVBAYAAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

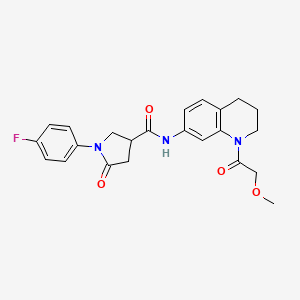
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,4-dihydro-1H-isochromen-7-yl)acetamide;hydrochloride](/img/structure/B2861456.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2861462.png)
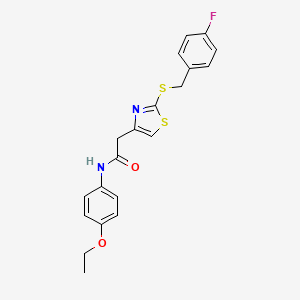

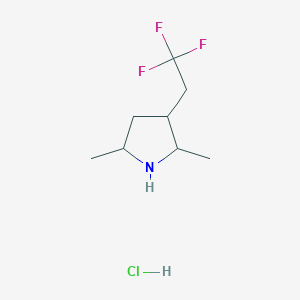
![3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2861470.png)
![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)
